molecular formula C6H2Br2F3NO B14801996 Pyridine, 2,5-dibromo-4-(trifluoromethoxy)-

Pyridine, 2,5-dibromo-4-(trifluoromethoxy)-

Cat. No.: B14801996
M. Wt: 320.89 g/mol
InChI Key: AKMNGTOLVXKOMK-UHFFFAOYSA-N
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Description

Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- is a chemical compound with the molecular formula C6H2Br2F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- typically involves the bromination of pyridine derivatives. One common method is the bromination of 4-(trifluoromethoxy)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include pyridine derivatives with various functional groups.

    Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling reaction.

Scientific Research Applications

Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- is unique due to the presence of both bromine atoms and a trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for designing molecules with specific biological activities.

Properties

Molecular Formula

C6H2Br2F3NO

Molecular Weight

320.89 g/mol

IUPAC Name

2,5-dibromo-4-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2Br2F3NO/c7-3-2-12-5(8)1-4(3)13-6(9,10)11/h1-2H

InChI Key

AKMNGTOLVXKOMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)Br)OC(F)(F)F

Origin of Product

United States

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